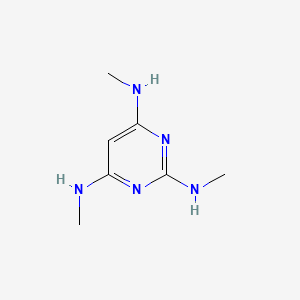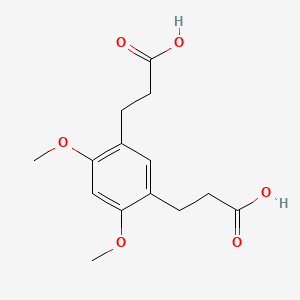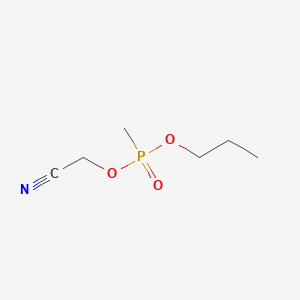![molecular formula C18H20N2 B14625680 5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole CAS No. 54415-56-4](/img/structure/B14625680.png)
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a carbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where an indole derivative undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . Another approach involves the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into the desired compound through a series of steps, including reduction and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include red lead and other metal oxides.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have significant biological and pharmacological activities.
Applications De Recherche Scientifique
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s basic properties, due to the presence of a nitrogen atom in the pyrrole ring, make it pharmacologically active . It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with similar chemical properties.
Indole Derivatives: Compounds containing the indole nucleus, which share similar biological activities.
Uniqueness
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is unique due to its specific substitution pattern and the presence of both pyridine and carbazole moieties
Propriétés
Numéro CAS |
54415-56-4 |
|---|---|
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5-ethyl-2-methyl-1,3,4,11-tetrahydropyrido[3,4-a]carbazole |
InChI |
InChI=1S/C18H20N2/c1-3-12-10-15-14-6-4-5-7-17(14)19-18(15)16-11-20(2)9-8-13(12)16/h4-7,10,19H,3,8-9,11H2,1-2H3 |
Clé InChI |
AKJKAWHSRPHTIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C3=C1CCN(C3)C)NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



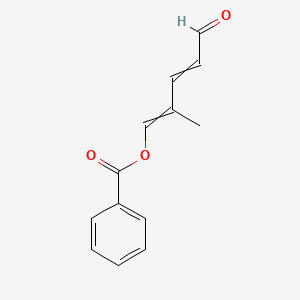
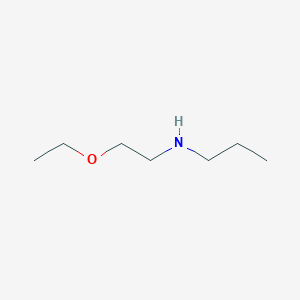
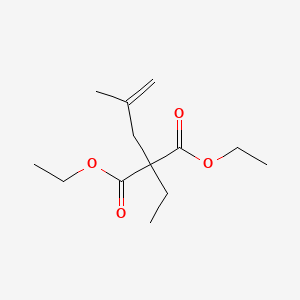
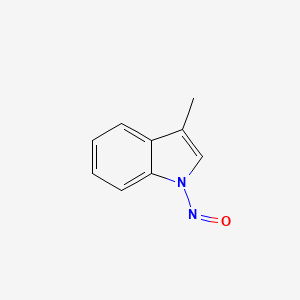
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
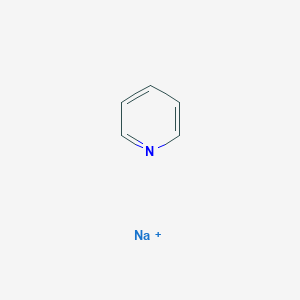
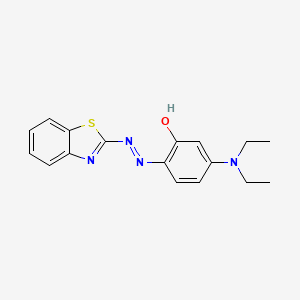
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
